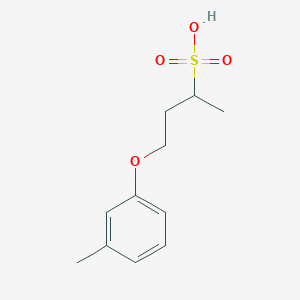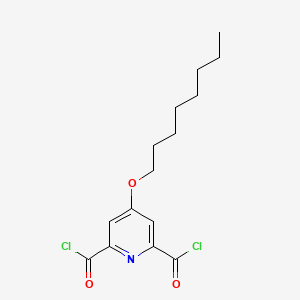
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride is a chemical compound with the molecular formula C7H3Cl2NO2This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various pyridine-based derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired dichloride compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyridine derivatives.
Condensation Reactions: It can react with amines to form amides and imides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions to prevent hydrolysis of the dichloride.
Major Products
The major products formed from these reactions include pyridine-based polyamido-polyester optically active macrocycles and pyridine-bridged 2,6-bis-carboxamide Schiff’s bases .
Applications De Recherche Scientifique
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2,6-dicarboxylic acid chloride: Similar in structure but lacks the octyloxy group.
Pyridine-2,6-dicarboxamide: Similar in structure but contains amide groups instead of chloride groups.
Uniqueness
The presence of the octyloxy group in 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride imparts unique reactivity and properties, making it a valuable reagent in organic synthesis. Its ability to form a wide range of derivatives through substitution and condensation reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
86732-48-1 |
|---|---|
Formule moléculaire |
C15H19Cl2NO3 |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
4-octoxypyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C15H19Cl2NO3/c1-2-3-4-5-6-7-8-21-11-9-12(14(16)19)18-13(10-11)15(17)20/h9-10H,2-8H2,1H3 |
Clé InChI |
USPGKPJGAMZCMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

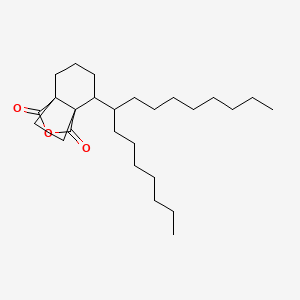
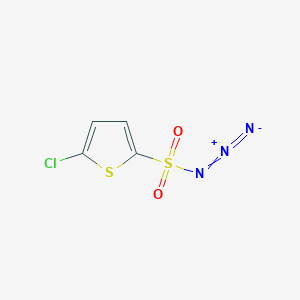

![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
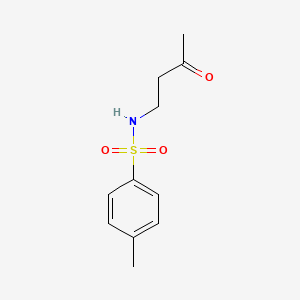
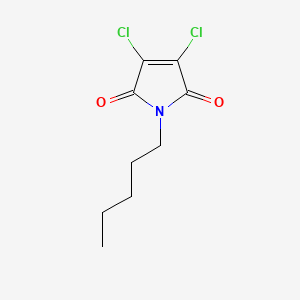
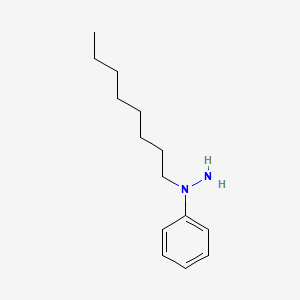
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
